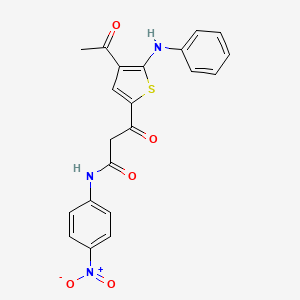
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxopropanamide is a compound that has been widely used in scientific research for its potential as a therapeutic agent. This compound is also known as ATN-224, and it has been studied for its potential use in treating a variety of diseases. In
Mechanism of Action
The exact mechanism of action of ATN-224 is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme thioredoxin-1, which plays a key role in regulating cellular redox status. By inhibiting thioredoxin-1, ATN-224 disrupts the redox balance of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that ATN-224 has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, ATN-224 has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ATN-224 in lab experiments is its low toxicity profile. This makes it a safe compound to work with in the lab. Additionally, studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of these diseases. However, one limitation of using ATN-224 in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully elucidate its effects.
Future Directions
There are several future directions for the study of ATN-224. One potential area of research is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of ATN-224 and its effects on different types of cancer cells. Finally, studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials.
Synthesis Methods
The synthesis of 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxopropanamide involves several steps. The first step involves the reaction of 4-nitroaniline with thionyl chloride to form 4-nitrophenyl isothiocyanate. This is followed by the reaction of the isothiocyanate with 4-acetyl-5-amino-2-thiophenecarboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to form the final compound.
Scientific Research Applications
ATN-224 has been studied for its potential use in treating a variety of diseases, including cancer, inflammatory diseases, and cardiovascular diseases. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
3-(4-acetyl-5-anilinothiophen-2-yl)-N-(4-nitrophenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-13(25)17-11-19(30-21(17)23-14-5-3-2-4-6-14)18(26)12-20(27)22-15-7-9-16(10-8-15)24(28)29/h2-11,23H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHREUMAKFLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxo-propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)


